Structural Elucidation and Synthetic Utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Structural Elucidation and Synthetic Utility of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Executive Summary
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is a highly specialized, bifunctional molecular building block utilized extensively in advanced medicinal chemistry and drug discovery[1]. Featuring an ortho-aminothiophenol moiety fused to a 1,4-benzodioxine core, it serves as a privileged synthon for the construction of rigid tricyclic heterocycles. This whitepaper deconstructs its chemical topography, outlines its mechanistic utility in synthesizing [1,4]dioxino[2,3-f][1,3]benzothiazole scaffolds[2], and provides a self-validating experimental protocol for its application.
Part 1: Chemical Structure and Molecular Topography
The structural integrity of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is defined by three distinct topological regions that dictate its reactivity:
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The 1,4-Benzodioxine Core : A bicyclic system comprising a central benzene ring fused to a 1,4-dioxane ring. The ethylene bridge (-CH₂-CH₂-) introduces a specific degree of conformational flexibility (typically adopting a half-chair conformation), while the two oxygen atoms act as potent hydrogen-bond acceptors.
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The ortho-Aminothiophenol Motif : Positioned at C6 and C7 of the aromatic ring, the thiol (-SH) and primary amine (-NH₂) groups are situated in an ortho relationship. This proximity is chemically critical, enabling dual-nucleophilic attack on electrophilic centers (such as aldehydes, carboxylic acids, or nitriles).
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Electronic Distribution : The electron-donating nature of the dioxane oxygens, synergizing with the amine and thiol groups, renders the aromatic ring highly electron-rich, increasing the nucleophilicity of both the nitrogen and sulfur heteroatoms[3].
Quantitative Physicochemical Profiling
All critical quantitative data and identifiers for the molecule are summarized below for rapid reference:
| Property | Value |
| Chemical Name | 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol |
| CAS Registry Number | 152038-64-7 |
| Molecular Formula | C₈H₉NO₂S |
| Molecular Weight | 183.23 g/mol |
| SMILES String | NC1=C(S)C=C(OCCO2)C2=C1 |
| Core Scaffold | 1,4-Benzodioxine |
| Reactive Functional Groups | Primary Amine (-NH₂), Thiol (-SH) |
Part 2: Mechanistic Utility in Heterocyclic Synthesis
The primary application of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol is the synthesis of [1,4]dioxino[2,3-f][1,3]benzothiazole derivatives[2]. Benzothiazoles are pharmacologically privileged scaffolds found in numerous bioactive compounds, including antitumor, antimicrobial, and neuroprotective agents.
The synthesis relies on a precise condensation-cyclization-oxidation cascade . When reacted with an aryl aldehyde, the primary amine first undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to form a Schiff base (imine). The adjacent thiol group then executes an intramolecular nucleophilic attack on the highly electrophilic imine carbon, generating a benzothiazoline intermediate. Finally, an oxidative driving force aromatizes the system to yield the thermodynamically stable benzothiazole.
Mechanistic pathway for dioxinobenzothiazole synthesis.
Part 3: Experimental Protocol: Synthesis of Dioxinobenzothiazoles
To ensure reproducibility and mitigate the inherent oxidative instability of thiols, the following protocol represents a self-validating system for utilizing 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in2.
Standard experimental workflow for synthesizing tricyclic benzothiazoles.
Step-by-Step Methodology
1. Solvent Degassing
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Action : Sparge the reaction solvent (e.g., Ethanol or DMF) with dry Argon or Nitrogen for 30 minutes prior to use.
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Causality : Free thiols are highly susceptible to auto-oxidation into unreactive disulfides (R-S-S-R) in the presence of dissolved atmospheric oxygen. Degassing preserves the monomeric nucleophilicity of the starting material.
2. Reagent Loading and Schiff Base Formation
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Action : In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol in the degassed solvent. Add 1.05 equivalents of the target aryl aldehyde and 10 mol% of an acid catalyst (e.g., p-Toluenesulfonic acid).
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Causality : The slight excess of aldehyde ensures complete consumption of the valuable aminothiophenol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity to facilitate the initial amine attack.
3. Cyclization and Oxidative Aromatization
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Action : Reflux the mixture for 4–6 hours. Introduce a stoichiometric amount of a mild oxidant (e.g., I₂) or simply open the flask to an oxygen atmosphere during the final hour of reflux.
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Causality : The intermediate benzothiazoline formed after thiol attack is not thermodynamically stable. Oxidation removes two protons and two electrons, driving the equilibrium forward to establish the fully conjugated, aromatic benzothiazole system.
4. Quenching and Purification
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Action : Cool the reaction to room temperature, quench with saturated aqueous sodium thiosulfate (if iodine was used), extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
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Causality : Thiosulfate reduces any unreacted iodine to water-soluble iodide, preventing unwanted halogenation artifacts during silica gel purification.
Analytical Validation
To confirm the structural integrity of the resulting [1,4]dioxino[2,3-f][1,3]benzothiazole scaffold:
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¹H NMR : The disappearance of the broad singlet corresponding to the -SH and -NH₂ protons (typically around 3.5–5.0 ppm) confirms successful cyclization. The dioxane ethylene protons will remain visible as multiplets around 4.2–4.4 ppm.
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LC-MS : Expect a molecular ion peak [M+H]⁺ corresponding to the exact mass of the condensed product minus two hydrogens (confirming the oxidative aromatization step).
References
- Title: 1152548-57-6,3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid ... (CAS: 152038-64-7)
- Title: 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol | BLD Pharm Source: BLD Pharm URL
- Title: [1,4]Dioxino[2,3-f]benzothiazole,6,7-dihydro-(9CI)
Sources
- 1. 1152548-57-6,3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. nextsds.com [nextsds.com]
- 3. 1483094-45-6|8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol|BLD Pharm [bldpharm.com]
